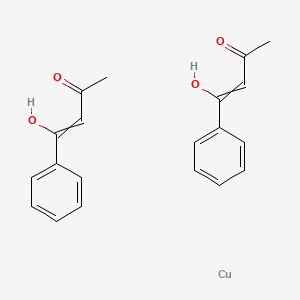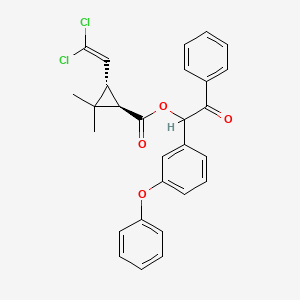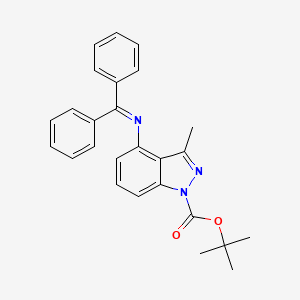
Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzhydrylideneamino moiety, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzhydrylideneamine with a suitable indazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis. The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate: shares similarities with other indazole derivatives and tert-butyl esters.
Indazole derivatives: Known for their biological activities, including anti-inflammatory and anti-cancer properties.
Tert-butyl esters: Commonly used as protecting groups in organic synthesis due to their stability and ease of removal.
Uniqueness
The presence of the benzhydrylideneamino moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique biological activities .
Properties
Molecular Formula |
C26H25N3O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate |
InChI |
InChI=1S/C26H25N3O2/c1-18-23-21(16-11-17-22(23)29(28-18)25(30)31-26(2,3)4)27-24(19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-17H,1-4H3 |
InChI Key |
VGWGNBCHFDFJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC(=C12)N=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


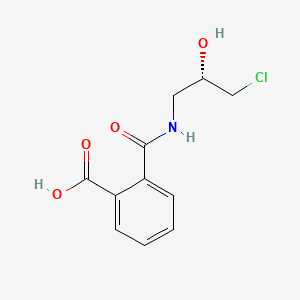
![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)

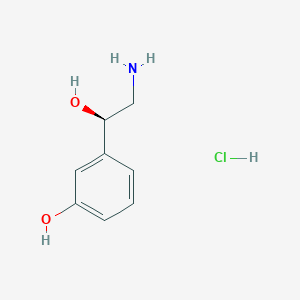
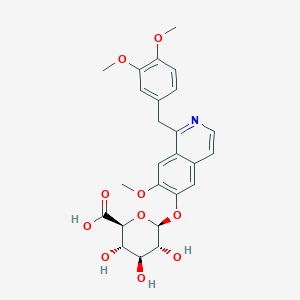
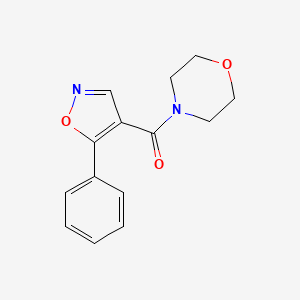
![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
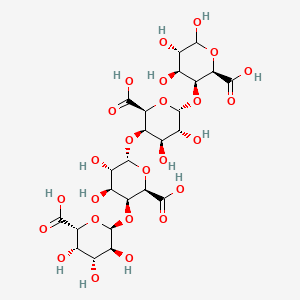
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)
